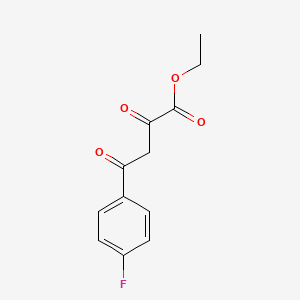

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Übersicht

Beschreibung

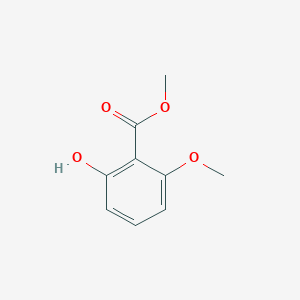

“Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate” is likely a compound containing an ester group (-COO-) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a suitable precursor for the 2,4-dioxobutanoate part of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ester group could undergo reactions such as hydrolysis or reduction, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility in different solvents, while the fluorine atom could affect its reactivity .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is used in stereoselective synthesis processes. For instance, it undergoes stereoselective intramolecular Wittig reaction with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives are key in producing highly electron-deficient 1,3-dienes, which have numerous applications in organic chemistry (Yavari & Samzadeh‐Kermani, 1998).

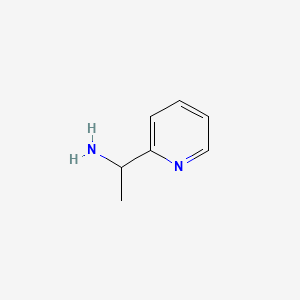

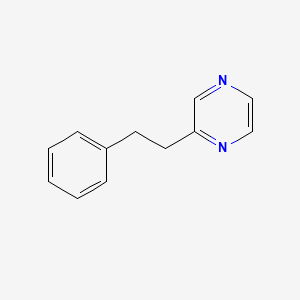

Formation of Pyrazine and Biphenyl Derivatives

Reactions involving ethyl 4-aryl-2,4-dioxobutanoates can lead to the formation of pyrazine and biphenyl derivatives. These reactions are important for the synthesis of complex organic compounds used in various fields, including pharmaceuticals and materials science (Moloudi et al., 2018).

Synthesis of Isoxazole Derivatives

This compound reacts with hydroxylamine to produce isoxazole derivatives. These derivatives have applications in medicinal chemistry and the development of new pharmaceuticals (Obydennov et al., 2017).

Cyclization Reactions

The compound is involved in cyclization reactions to synthesize various organic compounds. For example, it can be used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, which are important in the development of new chemical entities (Patel et al., 1991).

Enzyme-Catalyzed Asymmetric Reduction

In biochemistry, this compound is used in enzyme-catalyzed asymmetric reduction studies. This research is significant for understanding enzyme mechanisms and developing biocatalytic processes (Shimizu et al., 1990).

Synthesis of Cyclic Peroxides

It's also used in the synthesis of cyclic peroxides from alkenes. This process is crucial in organic synthesis, especially in the preparation of peroxide-based compounds (Qian et al., 1992).

Synthesis and Characterization of Novel Compounds

This compound is instrumental in the synthesis and characterization ofnew organic compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. The characterization of these compounds, including crystal structure and thermogravimetric analysis, contributes to the advancement of material science and pharmaceutical research (Sapnakumari et al., 2014).

Organic Synthesis of Tetrahydropyrans and Chromenes

This compound is involved in the synthesis of 4-polyfluoroalkyl 2,4-dioxobutanoates and their reaction with aromatic aldehydes. These reactions result in the formation of tetrahydropyrans and chromenes, which are valuable in organic synthesis and pharmaceutical development (Pryadeina et al., 2006).

One-Pot Synthesis of Cyclobutene Derivatives

It is used in a one-pot synthesis process for cyclobutene derivatives. This method is notable for its simplicity and efficiency, providing a useful technique for the synthesis of complex organic structures (Aboee-Mehrizi et al., 2011).

Antimicrobial Activity

Research on this compound derivatives has shown potential in antimicrobial applications. These compounds have been tested for their effectiveness against various microorganisms, contributing to the field of medical microbiology and pharmaceutical development (Abdel-Wahab et al., 2008).

Synthesis and Evaluation of Antifungal and Antimicrobial Agents

The compound is used in the synthesis of molecules like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which are then evaluated for their antifungal and antimicrobial susceptibilities. This research is critical for developing new antimicrobial agents (Kumar et al., 2016).

Wirkmechanismus

Biochemical Pathways

It’s known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZSYCLOPEBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344400 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31686-94-9 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

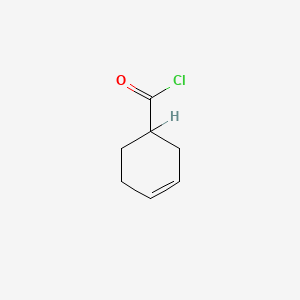

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)